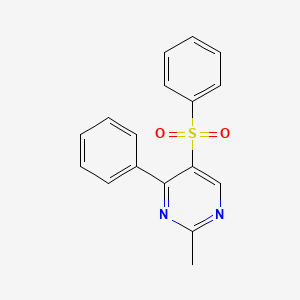

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-methyl-4-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-13-18-12-16(17(19-13)14-8-4-2-5-9-14)22(20,21)15-10-6-3-7-11-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDDDAPQTMRCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrimidine derivatives.

Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrimidine compounds.

Scientific Research Applications

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological effect.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s key structural features are compared to analogous pyrimidine derivatives below:

Key Observations :

- Sulfonyl vs. Tosyl Groups : Compound 11 (phenylsulfonyl) and 12 (tosyl) differ in the sulfonyl substituent. Tosyl groups (p-toluenesulfonyl) introduce a methyl group on the benzene ring, enhancing lipophilicity compared to phenylsulfonyl. This may reduce solubility but improve membrane permeability .

- Positional Effects : The target compound’s sulfonyl group at position 5 contrasts with piperazinyl-sulfonyl groups at position 7 in . Positional changes alter electronic effects (e.g., electron-withdrawing sulfonyl groups deactivate the pyrimidine ring) and steric interactions, impacting reactivity and binding affinity .

Physicochemical Properties

Melting points and synthetic yields of sulfonyl-containing pyrimidines are summarized below:

Key Observations :

- Thermal Stability : Sulfonyl-containing pyrimidines exhibit high melting points (>200°C), indicative of strong intermolecular interactions (e.g., dipole-dipole, van der Waals). The target compound likely shares this trend.

- Synthetic Efficiency : Yields for sulfonylation reactions in range from 71–77%, suggesting reliable methods for introducing sulfonyl groups. The target compound’s synthesis may follow similar efficiency .

Pharmacokinetic and Bioavailability Considerations

highlights that crystalline forms of a sulfonyl-pyrimidine Alk inhibitor exhibit 3× higher plasma concentration and solubility compared to salt forms. While direct data for the target compound are unavailable, the phenylsulfonyl group may similarly enhance bioavailability by improving solubility and metabolic stability .

Electronic and Steric Effects

- Electron-Withdrawing Effects : Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the pyrimidine ring. This may increase susceptibility to nucleophilic attack at specific positions or modulate interactions with biological targets (e.g., kinases) .

- In contrast, methylsulfonyl (as in ) offers reduced bulk, possibly enhancing target accessibility .

Biological Activity

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methyl group, a phenyl group, and a phenylsulfonyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent activity .

- Neuroprotective Effects : Preliminary research suggests that this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative disorders like Alzheimer's disease .

Biological Activity Overview

The following table summarizes the key biological activities and their corresponding findings for this compound:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL.

- Anticancer Activity : In vitro assays showed that the compound effectively inhibited the growth of HepG2 liver cancer cells with an IC50 value of approximately 2.5 µM. This suggests strong potential for development as an anticancer agent .

- Neuroprotective Potential : Research into the neuroprotective effects indicates that the compound may reduce oxidative stress markers in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine?

Answer: The synthesis typically involves multi-step reactions, starting with pyrimidine derivatives and introducing substituents via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Formation of the pyrimidine core using precursors like 4-chloro-5-fluoropyrimidine derivatives.

- Step 2: Sulfonylation at the 5-position using phenylsulfonyl chloride under basic conditions (e.g., NaH or KOtBu in DMF/THF).

- Step 3: Methylation at the 2-position using methyl iodide or dimethyl sulfate.

Q. Critical Conditions :

Validation : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., torsion angles between phenyl rings and pyrimidine core) .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and C-N (1250 cm⁻¹) stretches .

Data Interpretation : Compare experimental spectra with computed DFT models (e.g., Gaussian 16) to validate electronic environments .

Q. What purification methods optimize yield and purity?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc = 4:1 → 1:1) for intermediates.

- Recrystallization : Final product recrystallized from ethanol/water (3:1) to achieve >99% purity .

- HPLC Prep : For chiral or polar derivatives, use C18 columns with acetonitrile/water (0.1% TFA) .

Critical Note : Avoid prolonged exposure to moisture to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How to resolve contradictions between theoretical and experimental spectroscopic data?

Answer: Discrepancies (e.g., unexpected downfield shifts in ¹³C NMR) arise from solvent effects or conformational flexibility. Mitigation strategies:

- Solvent Correction : Compare DFT calculations (gas phase) with experimental data (DMSO-d₆ or CDCl₃) using COSMO-RS .

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers (e.g., hindered phenyl ring rotation) .

- Cross-Validation : Use X-ray crystallography to anchor key structural features .

Example : A 0.3 ppm deviation in sulfonyl-linked carbons was resolved by identifying π-stacking interactions in the crystal lattice .

Q. What strategies optimize yield in multi-step synthesis?

Answer:

- Stepwise Intermediate Analysis :

- Use LC-MS to detect side products (e.g., over-sulfonylation).

- Optimize stoichiometry: Limit sulfonyl chloride to 1.2 eq to prevent di-substitution .

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling steps; the latter improves aryl group incorporation (yield ↑ 15%) .

- Temperature Control : Lower reaction temperatures (0°C) during sulfonylation reduce decomposition .

Case Study : Replacing DMF with DMA in Step 1 reduced byproduct formation from 12% to 3% .

Q. How to investigate biological target interactions for therapeutic potential?

Answer:

- Molecular Docking : Screen against kinases (e.g., EGFR) using AutoDock Vina. Focus on sulfonyl group interactions with ATP-binding pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) using immobilized target proteins (e.g., BSA-conjugated derivatives) .

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (IC50 values) .

Critical Finding : The phenylsulfonyl group enhances hydrophobic interactions with kinase targets (ΔG = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.